molecular formula C22H26N2O7 B12472619 Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate CAS No. 5453-63-4

Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate

Cat. No.: B12472619
CAS No.: 5453-63-4
M. Wt: 430.5 g/mol
InChI Key: ZZLQBUJJHOGVLX-UHFFFAOYSA-N
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Description

Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate is a complex organic compound with a unique structure that includes a cyclohexyl ring, a diazinane ring, and an ethoxy-phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate typically involves multiple steps. One common method includes the reaction of cyclohexylamine with ethyl chloroacetate to form an intermediate, which is then reacted with 2-ethoxy-4-hydroxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate is unique due to its specific structural features, such as the combination of a cyclohexyl ring and a diazinane ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

5453-63-4

Molecular Formula

C22H26N2O7

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy]acetate

InChI

InChI=1S/C22H26N2O7/c1-3-30-18-12-14(9-10-17(18)31-13-19(25)29-2)11-16-20(26)23-22(28)24(21(16)27)15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,23,26,28)

InChI Key

ZZLQBUJJHOGVLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3)OCC(=O)OC

Origin of Product

United States

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